[2-(1-Adamantylthio)ethyl]amine hydrochloride
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Overview
Description
[2-(1-Adamantylthio)ethyl]amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₁NS·HCl and a molecular weight of 211.37 g/mol . It is known for its unique adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Adamantylthio)ethyl]amine hydrochloride typically involves the reaction of 1-adamantanethiol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Adamantylthio)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or thioether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide or potassium carbonate; reactions are conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the reactants used
Scientific Research Applications
[2-(1-Adamantylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of [2-(1-Adamantylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows the compound to interact with hydrophobic pockets in proteins, potentially modulating their activity. The thioether and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanethiol: Shares the adamantane core but lacks the ethylamine group.
2-(1-Adamantylthio)ethanol: Similar structure with a hydroxyl group instead of an amine.
Adamantane: The parent hydrocarbon structure without any functional groups.
Uniqueness
[2-(1-Adamantylthio)ethyl]amine hydrochloride is unique due to its combination of the adamantane core with both thioether and amine functional groups. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPQLBJMVCJBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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